molecular formula C5H4F2N2O B1430054 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde CAS No. 1432681-54-3

1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No. B1430054
M. Wt: 146.09 g/mol
InChI Key: ATWIFXNYFADQFA-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that is used in various applications. It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of interest in recent years. A one-step synthesis of fluoropyrazole derivatives by direct fluorination of 1,3-diketones and the subsequent cyclization of the in situ generated fluorodiketones with hydrazine derivatives has been reported .


Molecular Structure Analysis

The molecular structure of 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde is characterized by a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached . The difluoromethyl group is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets and helps prevent them from being metabolized too quickly .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have been studied . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Synthesis and Chemical Characterization

  • A series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized, demonstrating the versatility of pyrazole derivatives in chemical synthesis. These compounds were characterized using various analytical techniques, highlighting their potential as intermediates in the development of new chemical entities (Hu et al., 2010).

  • Research has also explored the synthesis of multifluorinated pyrazolone derivatives, emphasizing the role of eco-friendly conditions in chemical reactions. This study showcased the efficiency of non-conventional synthesis methods, such as microwave and ultrasonic-assisted reactions, in producing pyrazole derivatives with potential applications in various scientific fields (Gadakh et al., 2010).

Applications in Materials Science

  • The development of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene (pyrazoolympicene) chromophore was reported. These compounds exhibit bright fluorescence in solution and have potential applications in sensing and organic electronics due to their photophysical properties (Wrona-Piotrowicz et al., 2022).

Biological Applications

  • A novel series of chitosan Schiff bases based on heterocyclic moieties derived from pyrazole carbaldehydes showed antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential of pyrazole derivatives in developing new antimicrobial agents (Hamed et al., 2020).

  • Additionally, new 1,2,3-triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction approach displayed antimicrobial and antioxidant activities, highlighting the therapeutic potential of pyrazole-based compounds in addressing microbial infections and oxidative stress (Bhat et al., 2016).

Safety And Hazards

When handling 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new reagents and methods . The addition of difluoromethyl groups to large biomolecules such as proteins is an exciting area of research . Furthermore, the use of photocatalytic strategies in organic synthesis is a promising future direction .

properties

IUPAC Name

1-(difluoromethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-5(7)9-2-1-4(3-10)8-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWIFXNYFADQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232752
Record name 1H-Pyrazole-3-carboxaldehyde, 1-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde

CAS RN

1432681-54-3
Record name 1H-Pyrazole-3-carboxaldehyde, 1-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxaldehyde, 1-(difluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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